molecular formula C19H15FO4 B11153838 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B11153838
M. Wt: 326.3 g/mol
InChI Key: RJQISJJJIXFBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the chromen-2-one core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by an ethyl group and a 4-fluorophenyl substituent, suggests potential biological activities that are being explored in various fields, particularly medicinal chemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with a chromone scaffold, including this compound, exhibit anti-inflammatory effects. These activities may be linked to their ability to modulate inflammatory pathways through interactions with specific enzymes and receptors involved in inflammation.

Antioxidant Activities

The antioxidant properties of this compound are also noteworthy. Chromone derivatives have been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases, including:

  • Cancer : Studies have indicated that similar chromone derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Cardiovascular Diseases : The modulation of inflammatory responses may contribute to protective effects against cardiovascular diseases.

Interaction Studies

Research is ongoing to elucidate the binding affinity of this compound with various biological targets. Initial data suggest interactions with enzymes involved in inflammatory pathways, which could offer insights into its pharmacological profile.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in the Journal of Medicinal Chemistry reported that similar chromone derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for the anti-inflammatory effects observed with this compound .
  • Antioxidant Activity Assessment :
    • Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of chromone derivatives, showing that they effectively reduced oxidative stress markers in cellular models .
  • Pharmacological Profiling :
    • An investigation into the pharmacological properties of related compounds indicated promising results regarding their efficacy against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • 4-Ethyl-7-{3-[4-(2-methoxyphenyl)piperazinyl]propoxy}-3,4-dihydrocarbostyril

Uniqueness

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other chromen-2-one derivatives .

Biological Activity

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one derivative class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FO6C_{23}H_{21}FO_6 with a molecular weight of approximately 412.41 g/mol. The structure features a chromenone core with an ethyl group and a 4-fluorophenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It appears to interact with key molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes that play roles in inflammatory responses.
  • Receptors : It could bind to receptors involved in cell signaling, influencing processes such as apoptosis and cell survival.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Notably, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Research Findings :

  • Inhibition of Cytokine Production : In macrophage models, the compound significantly downregulated IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .
  • Nuclear Factor kappa B (NF-kB) Modulation : The compound demonstrated the ability to modulate NF-kB signaling pathways, which are critical in inflammation .

Anticancer Activity

The anticancer potential of this compound has also been explored, with findings suggesting that it can inhibit cancer cell proliferation.

Case Studies :

  • Cell Line Studies : In studies involving various cancer cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis .
  • Mechanistic Insights : The compound was found to induce apoptosis through mitochondrial pathways, suggesting its role in activating caspases and promoting cell death in cancer cells .

Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant reduction in IL-6 and TNF-α levels; modulation of NF-kB signaling
AnticancerInduced apoptosis in cancer cell lines; inhibited cell proliferation

Properties

Molecular Formula

C19H15FO4

Molecular Weight

326.3 g/mol

IUPAC Name

4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C19H15FO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3

InChI Key

RJQISJJJIXFBTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.